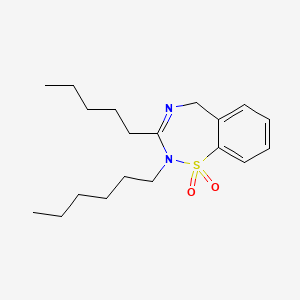![molecular formula C16H24O B14648760 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol CAS No. 52650-95-0](/img/structure/B14648760.png)
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol is an organic compound belonging to the class of alcohols It is characterized by a cyclohexane ring substituted with a hydroxyl group, a methyl group, and a 2-(4-methylphenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with 4-methylbenzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexanone.
Reduction: Formation of 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexane.
Substitution: Formation of 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexyl chloride or bromide.
Scientific Research Applications
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler alcohol with a cyclohexane ring and a hydroxyl group.
4-Methylcyclohexanol: Similar structure but lacks the 2-(4-methylphenyl)ethyl group.
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexanone: The oxidized form of the compound.
Uniqueness
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol is unique due to the presence of both a cyclohexane ring and a 2-(4-methylphenyl)ethyl group, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions that simpler compounds may not exhibit.
Properties
CAS No. |
52650-95-0 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
4-methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H24O/c1-13-3-5-15(6-4-13)9-12-16(17)10-7-14(2)8-11-16/h3-6,14,17H,7-12H2,1-2H3 |
InChI Key |
OOBGJPNUALZXKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CCC2=CC=C(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


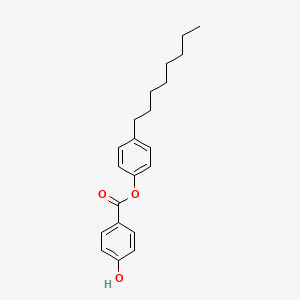
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
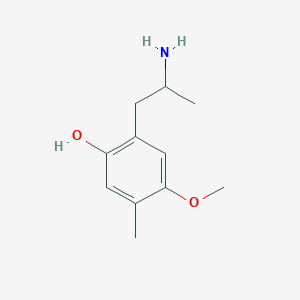
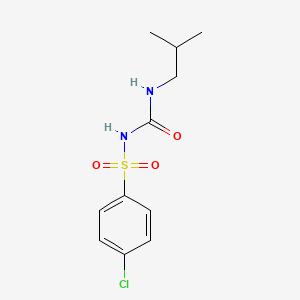
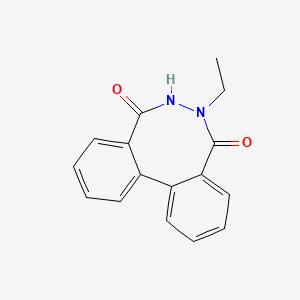

![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)
![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
![Lithium, [(4-methoxyphenyl)ethynyl]-](/img/structure/B14648727.png)
